molecular formula C12H18N4 B11888036 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)- CAS No. 646056-23-7

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-

Cat. No.: B11888036
CAS No.: 646056-23-7
M. Wt: 218.30 g/mol
InChI Key: POUAXVXKENTAMN-UHFFFAOYSA-N
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Description

1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is a complex organic compound featuring a spirocyclic structure with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrimidine derivative with a suitable diamine in the presence of a catalyst can yield the desired spirocyclic compound. The reaction conditions often involve refluxing in an organic solvent such as toluene or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-METHYL-7-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its specific combination of a spirocyclic structure with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

646056-23-7

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-methyl-7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4/c1-15-5-2-3-12(15)4-6-16(9-12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3

InChI Key

POUAXVXKENTAMN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=CN=CN=C3

Origin of Product

United States

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